molecular formula C17H18N2O B14985755 5-methyl-2-[1-(2-methylphenoxy)ethyl]-1H-benzimidazole

5-methyl-2-[1-(2-methylphenoxy)ethyl]-1H-benzimidazole

Cat. No.: B14985755
M. Wt: 266.34 g/mol
InChI Key: CDCBFVSCUFFDDX-UHFFFAOYSA-N
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Description

5-METHYL-2-[1-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE is an organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse range of biological activities and are commonly used in medicinal chemistry. This particular compound features a benzodiazole core with a methyl group and a 2-methylphenoxyethyl substituent, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-METHYL-2-[1-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE typically involves the following steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through a cyclization reaction involving an o-phenylenediamine derivative and a suitable carboxylic acid or its derivative under acidic or basic conditions.

    Introduction of the 2-Methylphenoxyethyl Group: The 2-methylphenoxyethyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the benzodiazole core with 2-methylphenoxyethyl halide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing advanced purification techniques such as crystallization and chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

5-METHYL-2-[1-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert specific functional groups into their reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where substituents on the benzodiazole core or the phenoxyethyl group are replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or amino groups.

Scientific Research Applications

5-METHYL-2-[1-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-METHYL-2-[1-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.

Comparison with Similar Compounds

Similar Compounds

    2-METHYL-5-(1-METHYLETHYL)-PHENOL: A phenol derivative with similar structural features but different functional groups.

    5-METHYL-1-[2-(4-METHYLPHENOXY)ETHYL]INDOLE-2,3-DIONE: An indole derivative with a similar phenoxyethyl group but a different core structure.

Uniqueness

5-METHYL-2-[1-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE is unique due to its specific combination of a benzodiazole core and a 2-methylphenoxyethyl substituent. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C17H18N2O

Molecular Weight

266.34 g/mol

IUPAC Name

6-methyl-2-[1-(2-methylphenoxy)ethyl]-1H-benzimidazole

InChI

InChI=1S/C17H18N2O/c1-11-8-9-14-15(10-11)19-17(18-14)13(3)20-16-7-5-4-6-12(16)2/h4-10,13H,1-3H3,(H,18,19)

InChI Key

CDCBFVSCUFFDDX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C(C)OC3=CC=CC=C3C

Origin of Product

United States

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